4-[(E)-(2-{[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]acetyl}hydrazinylidene)methyl]-2,6-dimethoxyphenyl acetate
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Overview
Description
4-[(E)-({[(1-ETHYL-1H-BENZIMIDAZOL-2-YL)SULFANYL]ACETYL}HYDRAZONO)METHYL]-2,6-DIMETHOXYPHENYL ACETATE is a complex organic compound with the molecular formula C22H24N4O5S and a molecular weight of 456.524 g/mol This compound is notable for its unique structure, which includes a benzimidazole moiety, a hydrazone linkage, and a dimethoxyphenyl acetate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-({[(1-ETHYL-1H-BENZIMIDAZOL-2-YL)SULFANYL]ACETYL}HYDRAZONO)METHYL]-2,6-DIMETHOXYPHENYL ACETATE typically involves multiple steps. One common method starts with the preparation of the benzimidazole derivative, followed by the introduction of the sulfanylacetyl group. The hydrazone linkage is then formed by reacting the intermediate with hydrazine derivatives. Finally, the dimethoxyphenyl acetate group is introduced through esterification reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, often using automated reactors and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
4-[(E)-({[(1-ETHYL-1H-BENZIMIDAZOL-2-YL)SULFANYL]ACETYL}HYDRAZONO)METHYL]-2,6-DIMETHOXYPHENYL ACETATE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the benzimidazole moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines .
Scientific Research Applications
4-[(E)-({[(1-ETHYL-1H-BENZIMIDAZOL-2-YL)SULFANYL]ACETYL}HYDRAZONO)METHYL]-2,6-DIMETHOXYPHENYL ACETATE has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes .
Mechanism of Action
The mechanism of action of 4-[(E)-({[(1-ETHYL-1H-BENZIMIDAZOL-2-YL)SULFANYL]ACETYL}HYDRAZONO)METHYL]-2,6-DIMETHOXYPHENYL ACETATE involves its interaction with specific molecular targets and pathways. The benzimidazole moiety is known to interact with DNA and proteins, potentially inhibiting their function. The hydrazone linkage may also play a role in its biological activity by forming reactive intermediates that can interact with cellular components .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole derivatives: Compounds like 2-(2-furyl)-1H-benzimidazole and 2-(2-pyridyl)-1H-benzimidazole share structural similarities and are known for their biological activities.
Hydrazone derivatives: Compounds such as 2,4-dinitrophenylhydrazone and semicarbazone are similar in structure and are used in various chemical and biological applications
Uniqueness
4-[(E)-({[(1-ETHYL-1H-BENZIMIDAZOL-2-YL)SULFANYL]ACETYL}HYDRAZONO)METHYL]-2,6-DIMETHOXYPHENYL ACETATE is unique due to its combination of a benzimidazole moiety, a hydrazone linkage, and a dimethoxyphenyl acetate group. This unique structure imparts specific chemical and biological properties that are not commonly found in other compounds .
Properties
Molecular Formula |
C22H24N4O5S |
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Molecular Weight |
456.5 g/mol |
IUPAC Name |
[4-[(E)-[[2-(1-ethylbenzimidazol-2-yl)sulfanylacetyl]hydrazinylidene]methyl]-2,6-dimethoxyphenyl] acetate |
InChI |
InChI=1S/C22H24N4O5S/c1-5-26-17-9-7-6-8-16(17)24-22(26)32-13-20(28)25-23-12-15-10-18(29-3)21(31-14(2)27)19(11-15)30-4/h6-12H,5,13H2,1-4H3,(H,25,28)/b23-12+ |
InChI Key |
PKVSFNSMGVGBQG-FSJBWODESA-N |
Isomeric SMILES |
CCN1C2=CC=CC=C2N=C1SCC(=O)N/N=C/C3=CC(=C(C(=C3)OC)OC(=O)C)OC |
Canonical SMILES |
CCN1C2=CC=CC=C2N=C1SCC(=O)NN=CC3=CC(=C(C(=C3)OC)OC(=O)C)OC |
Origin of Product |
United States |
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